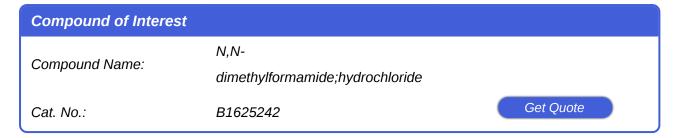


Spectroscopic Analysis of N,NDimethylformamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylformamide hydrochloride (DMF·HCl). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The formation of the hydrochloride salt of N,N-dimethylformamide occurs through the protonation of the carbonyl oxygen. This structural change significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy. The data presented below summarizes the key spectroscopic features of both N,N-dimethylformamide (DMF) and its hydrochloride salt for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the DMF molecule at the carbonyl oxygen atom leads to an increase in the double bond character of the C-N bond. This restricted rotation results in the diastereotopicity



of the two methyl groups, making them chemically non-equivalent. Consequently, separate signals are observed for the two methyl groups in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
N,N- Dimethylformami de	CDCl₃	8.02	Singlet	СНО
2.97	Singlet	N-CH₃ (trans)		
2.88	Singlet	N-CH₃ (cis)		
N,N- Dimethylformami de·HCl	D ₂ O	~8.5 (Estimated)	Singlet	СНО
~3.2 (Estimated)	Singlet	N-CH₃		
~3.0 (Estimated)	Singlet	N-CH₃		
~11-12 (Estimated, broad)	Singlet	О-Н	_	

Note: Chemical shifts for N,N-Dimethylformamide·HCl are estimated based on the expected deshielding effects of protonation. The exact values can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ) ppm	Assignment
N,N- Dimethylformamide	CDCl₃	162.5	C=O
36.2	N-CH₃ (trans)		
31.1	N-CH₃ (cis)	_	
N,N- Dimethylformamide·H Cl	D₂O	~165 (Estimated)	C=O-H+
~38 (Estimated)	N-CH₃		
~33 (Estimated)	N-CH₃	_	

Note: In acidic solution, the signal for the methyl carbons of N,N-dimethylformamide hydrochloride is observed as a doublet, confirming O-protonation.[1] The chemical shifts are estimated based on expected downfield shifts upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylformamide hydrochloride is expected to show significant differences compared to the neutral molecule, primarily due to the O-H bond formation and the change in the C=O bond character.

Table 3: Key IR Absorption Bands



Wavenumber (cm ⁻¹) (Neutral DMF)	Intensity	Assignment	Expected Change in DMF·HCl
2930, 2870	Medium	C-H stretch (methyl)	Minimal change
1675	Strong	C=O stretch (Amide I)	Shift to lower frequency (~1650-1630 cm ⁻¹) due to reduced double bond character and hydrogen bonding.
1450, 1380	Medium	C-H bend (methyl)	Minimal change
1260, 1095	Strong	C-N stretch	Shift to higher frequency due to increased double bond character.
-	-	-	Appearance of a broad O-H stretching band (~3300-2500 cm ⁻¹).

Mass Spectrometry (MS)

Under typical electron ionization (EI) conditions, N,N-dimethylformamide hydrochloride is expected to thermally decompose to HCl and DMF, resulting in a mass spectrum identical to that of neutral DMF. However, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ can be readily observed.

Table 4: Mass Spectrometry Data (ESI-MS)



Compound	Ionization Mode	[M+H]+ (m/z)	Key Fragment lons (m/z)
N,N- Dimethylformamide·H Cl	ESI (+)	74.0606	44, 30, 28

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy of N,N-Dimethylformamide Hydrochloride

- Sample Preparation: Dissolve approximately 10-20 mg of N,N-dimethylformamide hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Parameters for ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-15 ppm.
 - Relaxation Delay: 1-2 seconds.
- Parameters for ¹³C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.



Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of N,N-Dimethylformamide Hydrochloride

- Sample Preparation: Place a small amount of the solid N,N-dimethylformamide hydrochloride powder directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- · Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

- Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) of N,N-Dimethylformamide Hydrochloride



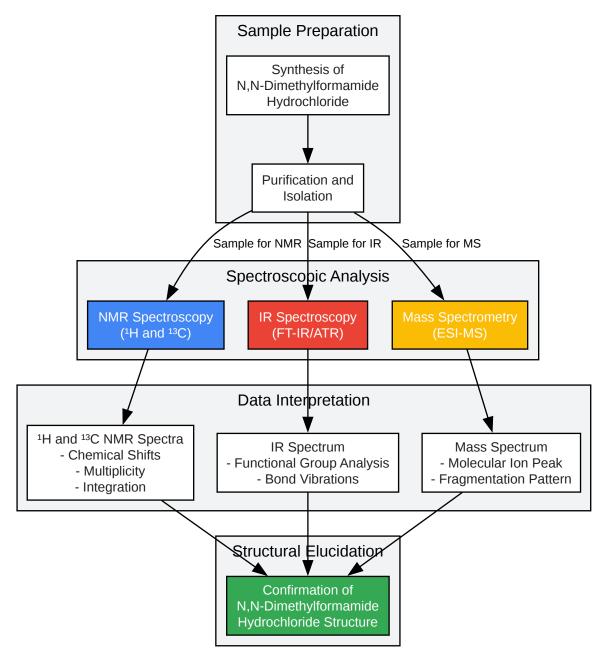
- Sample Preparation: Prepare a dilute solution of N,N-dimethylformamide hydrochloride (approximately 1-10 μg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.
- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- MS Parameters (Positive Ion Mode):
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas Flow: Adjust to obtain a stable spray.
 - Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.
 - Mass Range: Scan a range appropriate to observe the protonated molecule (e.g., m/z 50-200).
- Data Analysis: Identify the [M+H]⁺ ion, which will have an m/z corresponding to the molecular weight of DMF plus a proton.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N,N-dimethylformamide hydrochloride.



Spectroscopic Analysis Workflow for N,N-Dimethylformamide Hydrochloride



Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 13C nuclear magnetic resonance spectra of NN-dimethylformamide in aqueous acid solution. Evidence for predominant O-protonation at all acidities Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Dimethylformamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1625242#spectroscopic-data-nmr-ir-ms-of-n-n-dimethylformamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com